molecular formula C17H14NNaO9S2 B2641098 Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate CAS No. 206752-32-1

Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate

Cat. No. B2641098
CAS RN: 206752-32-1
M. Wt: 463.41
InChI Key: AAIGDXDVSZJVSW-IFJQNBRBSA-M
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Description

Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate is a useful research compound. Its molecular formula is C17H14NNaO9S2 and its molecular weight is 463.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Environmental and Analytical Applications

Sulfonated aromatic compounds have also found applications in environmental and analytical chemistry. Kulmala et al. (1997) investigated the intrinsic and extrinsic lyoluminescences of X-ray irradiated sodium chloride in the presence of aminonaphthalene derivatives, showcasing the potential of these compounds in analytical methodologies Kulmala et al., 1997. This research underscores the utility of sulfonated compounds in enhancing analytical techniques, particularly in the detection and quantification of specific molecules.

Advanced Materials and Polymers

The development of advanced materials and polymers is another area where sulfonated compounds play a crucial role. Ćirić-Marjanović et al. (2006) discussed the electrochemical oxidative polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, leading to the creation of new semiconducting, electroactive, water-soluble polymeric materials. This study illustrates the potential of sulfonated naphthalenes in the fabrication of innovative polymers with applications in electronics and materials science Ćirić-Marjanović et al., 2006.

Biochemical and Medical Research

Although not directly related to "Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate," studies on similar sulfonated compounds have contributed to biochemical and medical research. Horton and Tucker (1970) prepared water-soluble reagents from 2-hydroxy-5-nitrobenzyl halides for protein modification, demonstrating the biochemical utility of sulfonated compounds in probing protein structure and function Horton & Tucker, 1970.

Mechanism of Action

Target of Action

Azomethine-H monosodium salt hydrate, also known as Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate, primarily targets boron in various samples . Boron is a trace element that plays a crucial role in the growth and development of plants .

Mode of Action

Azomethine-H monosodium salt hydrate acts as a complexing agent . It binds to boron, forming a colored complex that can be detected using colorimetric methods . The formation of this complex allows for the quantification of boron in the sample .

Biochemical Pathways

The interaction of Azomethine-H monosodium salt hydrate with boron does not directly affect any biochemical pathways. Instead, it provides a means of measuring boron concentration, which can indirectly provide information about various biochemical processes. Boron is involved in the structure and function of cell walls, and it also plays a role in the metabolism of carbohydrates and proteins in plants .

Pharmacokinetics

Its solubility in 1 m naoh is reported to be between 4900-5100 mg/mL , which may influence its distribution and elimination in a biological system.

Result of Action

The primary result of the action of Azomethine-H monosodium salt hydrate is the formation of a colored complex with boron . This complex can be detected and quantified using colorimetric methods, providing a measure of the boron concentration in the sample .

Action Environment

The action of Azomethine-H monosodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the boron complex . Additionally, the presence of other substances in the sample, such as soil or plant material, can potentially interfere with the colorimetric determination of boron .

properties

IUPAC Name

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIGDXDVSZJVSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NNaO9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32266-60-7 (Parent)
Record name Azomethine-H sodium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name Azomethine-H sodium
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CAS RN

5941-07-1, 206752-32-1
Record name Azomethine-H sodium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate
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Record name Azomethine-H monosodium salt hydrate
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